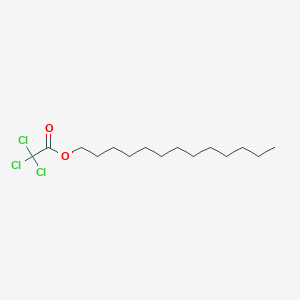

Tridecyl trichloroacetate

Description

Structure

3D Structure

Properties

CAS No. |

74339-51-8 |

|---|---|

Molecular Formula |

C15H27Cl3O2 |

Molecular Weight |

345.7 g/mol |

IUPAC Name |

tridecyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C15H27Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14(19)15(16,17)18/h2-13H2,1H3 |

InChI Key |

IVESCNMAOKRZNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tridecyl Trichloroacetate and Analogous Esters

Direct Esterification Pathways from Trichloroacetic Acid and Long-Chain Alcohols

Direct esterification, a fundamental reaction in organic chemistry, involves the condensation of a carboxylic acid with an alcohol to form an ester and water. jove.commasterorganicchemistry.com In the context of synthesizing tridecyl trichloroacetate (B1195264), this pathway entails the reaction of trichloroacetic acid with tridecanol (B155529).

Catalytic Systems in High-Yield Esterification Reactions

To achieve high yields in the synthesis of tridecyl trichloroacetate and its analogs, various catalytic systems are employed to accelerate the reaction rate and shift the equilibrium towards the product side. jove.com

Brønsted Acids: Concentrated sulfuric acid is a commonly used catalyst that also functions as a dehydrating agent, effectively removing water as it is formed and driving the reaction forward. jove.comscienceready.com.au Other Brønsted acids like p-toluenesulfonic acid (TsOH) are also utilized. masterorganicchemistry.com

Lewis Acids: Lewis acids such as titanium tetrachloride have been demonstrated to be highly effective coupling reagents for the one-pot formation of esters from carboxylic acids and alcohols under mild, neutral conditions, eliminating the need for a base. mdpi.com Another example is the use of a 2,2'-biphenol-derived phosphoric acid catalyst which promotes dehydrative esterification in toluene (B28343) at 100 °C without the need for water removal. organic-chemistry.org

Solid Acid Catalysts: Heterogeneous catalysts, such as Fe2(SO4)3·4H2O mixed with concentrated H2SO4, have been shown to be efficient for the esterification of various acids with alcohols, offering the advantages of mild reaction conditions and straightforward work-up procedures. researchgate.net Silica (B1680970) chloride is another effective solid catalyst for both esterification and transesterification. organic-chemistry.org

The choice of catalyst can significantly influence the reaction's efficiency. For instance, studies on the esterification of long-chain fatty acids have shown that the reactivity of alcohols can be influenced by the catalyst system. ache.org.rs

Dehydration Techniques and Reaction Optimization for Ester Formation

The removal of water is a critical factor in driving the equilibrium of direct esterification towards the formation of the ester. jove.commasterorganicchemistry.com Several techniques are employed to achieve this:

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of water as an azeotrope, effectively shifting the reaction equilibrium. masterorganicchemistry.com

Chemical Dehydrating Agents: As mentioned, strong acids like concentrated sulfuric acid can act as both a catalyst and a dehydrating agent. jove.comscienceready.com.au

Surfactant-Type Catalysts: An innovative approach involves the use of surfactant-type Brønsted acid catalysts, such as dodecylbenzenesulfonic acid (DBSA). organic-chemistry.orgacs.org In aqueous media, these catalysts form hydrophobic droplets with the reactants, effectively excluding water from the reaction site and promoting dehydration. acs.org

Reaction optimization also involves controlling parameters like temperature and reactant stoichiometry. Fischer esterification is typically conducted under heat to meet the activation energy and increase the reaction rate. scienceready.com.au Using a large excess of one reactant, usually the more available and less expensive alcohol, can also significantly increase the yield of the ester. jove.commasterorganicchemistry.com

Indirect Synthetic Routes via Acyl Halides or Anhydrides

Indirect methods for synthesizing esters like this compound often involve the use of more reactive derivatives of trichloroacetic acid, such as trichloroacetyl chloride or trichloroacetic anhydride (B1165640). These routes can offer advantages in terms of reaction rate and yield, particularly when dealing with less reactive alcohols.

Acetal (B89532) Acylation Methodologies Utilizing Trichloroacetyl Chloride

Trichloroacetyl chloride is a highly reactive acylating agent used in various synthetic strategies. nuv.ac.innih.gov One notable application is in acetal acylation. Research has demonstrated the synthesis of fatty 1,1,1-trichloro-4-methoxy-3-alken-2-ones from the corresponding dimethoxy acetals of fatty ketones by reacting them with trichloroacetyl chloride in the presence of pyridine. scielo.brsemanticscholar.org This method involves the in situ generation of an enol ether, which is then acylated. semanticscholar.org This approach has been used to prepare precursors for various heterocyclic compounds. scielo.brscielo.br The reaction of trichloroacetyl chloride with alcohols is a direct method for producing the corresponding trichloroacetate esters. google.com

Regioselective Trihaloacetylation of Asymmetrically Substituted Precursors

Regioselectivity is a crucial aspect when dealing with asymmetrically substituted precursor molecules. The trihaloacetylation of such compounds requires precise control to ensure the acyl group is introduced at the desired position. For instance, the acylation of asymmetrical ketones can lead to different regioisomers depending on whether the reaction is under kinetic or thermodynamic control. scielo.br

An efficient method for the regioselective trihaloacetylation of asymmetrically substituted alkyl methyl ketones has been developed using trichloroacetyl chloride. scielo.briaea.org This method allows for the introduction of the trichloroacetyl group at a specific position, which is valuable for the synthesis of complex molecules. scielo.br Similarly, the regioselective trihaloacetylation of guaiazulene, an aromatic hydrocarbon, has been achieved through electrophilic aromatic substitution using trichloroacetyl chloride. acs.orgchemrxiv.org This reaction demonstrates high regioselectivity due to the electronic properties of the azulene (B44059) ring system. acs.orgchemrxiv.org

The use of trichloroacetic anhydride is another effective method for acylation. biosynth.comchemicalbook.com It is considered a powerful derivatization reagent and is more reactive than acetic anhydride in nucleophilic acyl substitution reactions due to the electron-withdrawing effect of the chlorine atoms. chemicalbook.comvaia.com

Green Chemistry Approaches in Trichloroacetate Ester Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods, in line with the principles of green chemistry. mdpi.commdpi.com These approaches aim to reduce waste, use safer solvents, and improve energy efficiency. mdpi.com

Several green strategies are applicable to the synthesis of trichloroacetate esters:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. mdpi.comencyclopedia.pub This technique has been successfully applied to various esterification and heterocyclization reactions. encyclopedia.pub

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use and disposal of hazardous organic solvents. mdpi.com Mechanochemical methods like grinding and milling are examples of solvent-free techniques that can promote reactions through mechanical energy. encyclopedia.pub

Biocatalysis: The use of enzymes, such as lipases, as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. rsc.org Lipase-catalyzed esterification of biomass-derived furfuryl alcohol with long-chain carboxylic acids has been successfully demonstrated in a continuous flow system, showcasing the potential for industrial-scale green synthesis. rsc.org

Use of Greener Solvents and Catalysts: The development and use of deep eutectic solvents (DESs) as both catalysts and reaction media is a promising green alternative. mdpi.com For example, choline (B1196258) chloride-based DESs have been shown to be effective catalysts in various organic reactions. mdpi.com Additionally, the use of recyclable, metal-based nanocatalysts that can operate with molecular oxygen as the sole oxidant represents a significant advancement in green ester synthesis. labmanager.com

These green chemistry approaches are continuously being developed and refined, offering a pathway to more sustainable production of this compound and other valuable chemical compounds.

Purification and Isolation Techniques for Research-Scale Synthesis

The successful isolation of this compound from a crude reaction mixture is critical to obtaining a product of high purity for subsequent research and analysis. On a research scale, the primary impurities are likely to be unreacted starting materials, such as tridecanol and a trichloroacetylating agent (e.g., trichloroacetic acid or trichloroacetyl chloride), as well as potential byproducts from side reactions. The purification strategy must effectively separate the desired ester, which possesses a long, nonpolar alkyl chain and a polar ester group, from these impurities which have different physicochemical properties.

The most common and effective techniques for the purification of compounds like this compound are column chromatography and crystallization, often used in sequence to achieve high purity.

Chromatographic Purification

Column chromatography is a fundamental technique for the separation of components in a mixture based on their differential adsorption to a stationary phase. hilarispublisher.com For a molecule like this compound, normal-phase chromatography using silica gel is a standard and effective choice.

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for this type of separation due to its polarity and ability to separate compounds with varying degrees of polarity. The high surface area of the silica gel allows for effective interaction with the molecules.

Mobile Phase (Eluent): A solvent system with low to moderate polarity is typically employed. A common approach is to use a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity. A typical solvent system would be a mixture of hexane (B92381) and ethyl acetate.

The process would begin with 100% hexane to elute any nonpolar byproducts.

The polarity is then slowly increased by adding ethyl acetate. This compound, being moderately polar, will elute from the column at a specific solvent ratio.

Highly polar impurities, such as any remaining tridecanol, will be more strongly adsorbed to the silica gel and will elute last, at higher concentrations of ethyl acetate.

Fraction Collection and Analysis: The eluent is collected in a series of fractions. The composition of these fractions is monitored by a suitable analytical technique, most commonly Thin-Layer Chromatography (TLC), to identify which fractions contain the pure product. Fractions containing the pure compound are then combined.

Crystallization

Crystallization is a powerful purification technique for obtaining highly pure solid compounds. It relies on the principle that the solubility of a compound in a solvent changes with temperature. ijddr.in For long-chain esters, this method can be particularly effective for removing trace impurities remaining after chromatography. google.com

Solvent Selection: The ideal solvent is one in which the crude this compound is highly soluble at an elevated temperature but poorly soluble at low temperatures. ijddr.in Based on methodologies for analogous long-chain esters, suitable solvents could include acetone, ethanol, or a mixed solvent system like hexane/acetone. google.com

Procedure:

The crude ester, often the combined fractions from chromatography after solvent evaporation, is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the ester decreases, and it begins to form a crystalline solid. The slow cooling process encourages the formation of a well-ordered crystal lattice, which tends to exclude impurity molecules.

Once crystallization is complete, often aided by further cooling in an ice bath, the purified crystals are isolated from the mother liquor (the remaining solvent containing the dissolved impurities) by vacuum filtration.

The crystals are typically washed with a small amount of the cold solvent to remove any adhering mother liquor and then dried under a vacuum to remove all residual solvent.

A patent for crystallizing organic acids and esters suggests a method involving dissolving the crude material in an organic solvent and then mixing the solution with a high-pressure gas to induce crystallization, which can be applicable to thermally unstable esters. google.com

Purity Assessment

After purification, the identity and purity of the isolated this compound must be confirmed. Standard analytical techniques for this purpose include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds and can separate any remaining trace impurities while providing a mass spectrum to confirm the molecular weight of the desired product. mdpi.comchemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase (e.g., C18) column, can provide a quantitative assessment of purity. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and ensuring the absence of signals from impurities.

The following table provides a hypothetical summary of a typical research-scale purification of this compound.

| Purification Step | Method | Key Parameters | Initial Mass (g) | Recovered Mass (g) | Purity (by GC) | Yield (%) |

| Initial Product | Crude Reaction Mixture | - | 10.0 | - | ~75% | - |

| Step 1 | Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | 10.0 | 7.8 | ~97% | 78 |

| Step 2 | Crystallization | Solvent: Acetone; Cooled from 50°C to 0°C | 7.8 | 6.9 | >99.5% | 88.5 (step) |

| Overall | - | - | 10.0 | 6.9 | >99.5% | 69 |

Mechanistic Investigations of Tridecyl Trichloroacetate Reactivity

Dichlorocarbene (B158193) Generation and Subsequent Reaction Pathways

The trichloroacetate (B1195264) group of tridecyl trichloroacetate serves as a precursor for the in situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate. This is typically achieved by the thermal decomposition of the corresponding sodium salt, which can be formed by the reaction of this compound with a base like sodium methoxide. The mechanism involves the removal of the acidic proton from the trichloromethyl group, followed by the elimination of carbon dioxide and a chloride ion to yield dichlorocarbene.

Formation of gem-Dichlorocyclopropanes via Cycloaddition

Once generated, dichlorocarbene can readily react with alkenes in a [1+2] cycloaddition reaction to form gem-dichlorocyclopropanes. This reaction is a valuable method for the synthesis of three-membered rings bearing two chlorine atoms on the same carbon. The reaction proceeds via a concerted mechanism where the carbene adds across the double bond of the alkene. The reactivity of the alkene towards dichlorocarbene is influenced by its electronic properties, with electron-rich olefins generally reacting more readily.

The general transformation can be represented as follows: R-CH=CH-R' + :CCl₂ → R-CH(CCl₂)-CH-R'

An example of this can be seen in the reaction of dichlorocarbene with various alkenes, which proceeds to give the corresponding gem-dichlorocyclopropanes in good yields.

Stereochemical Control in Carbene-Mediated Transformations

The addition of dichlorocarbene to alkenes is generally stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, the reaction of dichlorocarbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene gives a trans-substituted cyclopropane. This stereospecificity is a hallmark of a concerted reaction mechanism where the two new carbon-carbon bonds are formed simultaneously.

The stereochemical outcome is dictated by the geometry of the transition state. Theoretical studies suggest that the selectivity of dichlorocarbene insertions is influenced by the ability of the alkyl fragment to delocalize the partial positive charge that builds up during the reaction researchgate.net. The insertion of dichlorocarbene derived from phenyl(bromodichloromethyl)mercury into the C-H bond of (+)-2-phenylbutane has been shown to proceed with a high degree of stereospecificity, with retention of configuration lookchem.com. This suggests that the carbene insertion occurs via a concerted process where a small partial positive charge develops at the carbon atom undergoing insertion lookchem.com. While specific studies on this compound are limited, it is expected that dichlorocarbene generated from it would exhibit similar stereochemical control in its reactions with alkenes.

Nucleophilic Substitution Reactions Involving the Ester Moiety

The ester functionality of this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the leaving group, in this case, the tridecoxide ion (-OC₁₃H₂₇).

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process researchgate.net. The reactivity of the ester towards nucleophiles is influenced by the nature of both the acyl and the alkoxy groups. The electron-withdrawing trichloromethyl group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl acetate.

Common nucleophiles that can react with the ester moiety include hydroxide (B78521) ions (hydrolysis), alkoxide ions (transesterification), and amines (aminolysis). For instance, the reaction with a primary amine would lead to the formation of an N-alkyl-2,2,2-trichloroacetamide and tridecanol (B155529).

Hydrolysis and Transesterification Kinetics of Long-Chain Esters

The cleavage of the ester bond in this compound can occur through hydrolysis (reaction with water) or transesterification (reaction with an alcohol). The kinetics of these reactions are influenced by several factors, including the solvent system and the presence of catalysts.

Influence of Solvent Systems on Reaction Rates

The rate of ester hydrolysis and transesterification is significantly affected by the solvent. The polarity of the solvent can influence the stability of the reactants, transition states, and products, thereby altering the reaction rate. For the hydrolysis of long-chain esters, hydrophobic interactions between the long alkyl chains can lead to aggregation in aqueous solutions, which can complicate the kinetics ias.ac.in.

The use of organic cosolvents can disrupt these aggregates and lead to more predictable kinetic behavior. Studies on the hydrolysis of long-chain p-nitrophenyl alkanoates have shown that once aggregation and coiling effects are minimized by the addition of a cosolvent, the hydrolysis rates of esters with different chain lengths (from C4 to C16) become virtually the same in a given medium cdnsciencepub.com. This suggests that for this compound in a suitable solvent system, the length of the tridecyl chain may not have a significant steric effect on the intrinsic reactivity of the ester group.

The table below illustrates the effect of different solvent systems on the pseudo-first-order rate constants (k_obs) for the hydrolysis of a generic long-chain ester, highlighting the impact of solvent composition on reaction rates.

| Solvent System (v/v) | Dielectric Constant (ε) | k_obs (s⁻¹) |

| Water | 78.5 | Value A |

| 50% Ethanol/Water | ~55 | Value B |

| 50% Dioxane/Water | ~35 | Value C |

| 50% Acetonitrile/Water | ~58 | Value D |

Note: The values A, B, C, and D are illustrative and would need to be experimentally determined for this compound. The trend generally shows that changes in solvent polarity and hydrogen bonding capacity significantly affect the rate.

Catalysis in Ester Cleavage and Exchange Reactions

Both hydrolysis and transesterification of esters can be catalyzed by acids or bases.

Base-catalyzed hydrolysis (saponification) proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product masterorganicchemistry.com.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. This reaction is reversible lookchem.com.

Transesterification can also be catalyzed by acids or bases. In base-catalyzed transesterification, an alkoxide ion acts as the nucleophile. In acid-catalyzed transesterification, the ester is protonated, and the alcohol acts as the nucleophile. The production of biodiesel from vegetable oils is a large-scale application of transesterification, where triglycerides (long-chain fatty acid esters) are reacted with a short-chain alcohol in the presence of a catalyst jbiochemtech.comunud.ac.idresearchgate.net.

The choice of catalyst can significantly influence the reaction rate and yield. For long-chain esters, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture researchgate.netunud.ac.id. Lipases are also effective biocatalysts for the transesterification of long-chain fatty acid esters, offering high selectivity under mild conditions dss.go.thnih.gov.

The following table provides illustrative kinetic data for the catalyzed transesterification of a long-chain ester with methanol, demonstrating the effect of different catalysts on the reaction rate constant (k).

| Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | Rate Constant, k (min⁻¹) |

| Sodium Hydroxide | 1.0 | 60 | Value X |

| Sulfuric Acid | 2.0 | 65 | Value Y |

| Lipase (Immobilized) | 5.0 | 45 | Value Z |

Note: The values X, Y, and Z are illustrative and would be specific to the reaction of this compound. The data highlights that both chemical and biological catalysts can effectively promote the reaction, with rates depending on the catalyst type and reaction conditions.

Electrophilic Aromatic Substitution with Trichloroacetate Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgpressbooks.pub The reaction generally proceeds via a two-step mechanism involving the formation of a cationic, non-aromatic intermediate known as an arenium ion or sigma complex. wikipedia.orgpressbooks.pub The reactivity of the aromatic ring and the regioselectivity of the substitution are heavily influenced by the electronic properties of substituents already present on the ring. libretexts.org

While this compound itself is not an aromatic compound, the reactivity of the trichloroacetate functional group is relevant in the context of SEAr reactions, primarily in its role as a precursor to electrophilic species or as a component of the reaction medium that influences the electrophile's reactivity.

The trichloroacetate group is characterized by the strongly electron-withdrawing trichloromethyl (-CCl₃) group. This property is central to its chemical behavior. For instance, derivatives like trichloroacetyl chloride (the acid chloride corresponding to trichloroacetic acid) can be used in Friedel-Crafts acylation reactions. In this context, the trichloroacetyl group acts as the electrophile, attacking the electron-rich aromatic ring. The reaction mechanism follows the general pathway for Friedel-Crafts acylation:

Generation of the Electrophile: The trichloroacetyl chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion or a polarized complex.

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic carbon of the acylium ion, forming the resonance-stabilized arenium ion intermediate and breaking the ring's aromaticity. masterorganicchemistry.com

Rearomatization: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromatic system and yielding the trichloroacetylated aromatic product. pressbooks.pub

The electronic nature of the trichloroacetate moiety can also influence reaction pathways. Trichloroacetic acid is a strong acid and has been employed as a catalyst or co-catalyst in various organic transformations, including those involving electrophiles. nih.gov For example, studies on the nitration of aromatic compounds have utilized trichloroacetic acid as part of the solvent system, where it can influence the nature and reactivity of the nitrating agent. pnas.org

The table below summarizes the directing effects of substituents in electrophilic aromatic substitution, which would be relevant if a trichloroacetate-containing group were attached to an aromatic ring.

| Substituent Type | Electronic Effect | Reactivity Effect on Ring | Directing Influence | Example Groups |

| Activating | Electron-Donating | Activates (faster than benzene) | Ortho, Para | -OH, -NH₂, -OR, -Alkyl |

| Deactivating | Electron-Withdrawing | Deactivates (slower than benzene) | Meta | -NO₂, -SO₃H, -CN, -C(O)R |

| Deactivating (Halogens) | Inductively Withdrawing, Resonantly Donating | Deactivates (slower than benzene) | Ortho, Para | -F, -Cl, -Br, -I |

Data sourced from general principles of electrophilic aromatic substitution. wikipedia.orglibretexts.org

Given that the trichloroacetyl group is strongly electron-withdrawing, it would act as a powerful deactivating group and a meta-director if attached to an aromatic ring.

Rearrangement Reactions and their Mechanistic Elucidation

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wiley-vch.de These reactions are often mechanistically complex and can be initiated by thermal, photochemical, or catalytic conditions. The this compound molecule, containing an ester linkage, could theoretically be involved in or influence several types of rearrangement reactions.

One of the most relevant rearrangements for esters is the Fries rearrangement , although it is classically applied to aryl esters rather than alkyl esters. In this reaction, an aryl ester is transformed into a hydroxy aryl ketone upon treatment with a Lewis acid catalyst. annualreviews.org A hypothetical involvement of an ester like this compound would more likely be as a non-reacting component of the solvent system, where its polarity and that of its parent acid could influence reaction kinetics.

More pertinent is the potential for the trichloroacetate moiety to influence rearrangements in other molecules. For example, the Beckmann rearrangement , which converts an oxime to an amide, proceeds through a protonated intermediate that undergoes a 1,2-shift. libretexts.org The use of a strong acid catalyst is crucial, and trichloroacetic acid can serve this role. The mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). As the leaving group departs, an alkyl or aryl group migrates to the electron-deficient nitrogen atom, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the final amide product. libretexts.org

Similarly, the Baeyer-Villiger oxidation converts a ketone to an ester using a peroxyacid. wiley-vch.de The mechanism involves the addition of the peroxyacid to the ketone, followed by the migration of an alkyl or aryl group to an electron-deficient oxygen atom. libretexts.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. While this compound would not be the primary substrate, the principles of migratory aptitude are fundamental to understanding such rearrangements.

The table below outlines the key mechanistic features of several major rearrangement reactions.

| Rearrangement Reaction | Substrate | Product | Key Mechanistic Steps |

| Beckmann Rearrangement | Ketone-derived Oxime | Amide | 1. Protonation of hydroxyl group. 2. Migration of group anti to the leaving group. 3. Formation of a nitrilium ion intermediate. 4. Attack by water and tautomerization. libretexts.org |

| Baeyer-Villiger Rearrangement | Ketone | Ester | 1. Nucleophilic attack by peroxyacid on the carbonyl. 2. Formation of a Criegee-type intermediate. 3. Migration of a group to the electron-deficient oxygen. 4. Loss of a carboxylate leaving group. wiley-vch.delibretexts.org |

| Pinacol Rearrangement | 1,2-Diol (Vicinal Diol) | Ketone or Aldehyde | 1. Protonation of a hydroxyl group. 2. Loss of water to form a carbocation. 3. 1,2-alkyl or aryl shift to the carbocation center. 4. Deprotonation of the resulting oxonium ion. |

| Fries Rearrangement | Aryl Ester | Hydroxy Aryl Ketone | 1. Coordination of Lewis acid to the carbonyl oxygen. 2. Formation of an acylium ion. 3. Electrophilic attack on the aromatic ring (intra- or intermolecular). 4. Rearomatization and workup to yield the phenol. annualreviews.org |

Studies of other rearrangements, such as the benzidine (B372746) rearrangement, have also employed trichloroacetic acid in the reaction medium to facilitate the reaction, highlighting the role of the acidic environment in promoting the formation of the necessary intermediates for molecular reorganization. caltech.edu The elucidation of these mechanisms often relies on kinetic studies and the analysis of substituent effects on reaction rates.

Spectroscopic and Computational Elucidation of Tridecyl Trichloroacetate Structural and Electronic Properties

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For tridecyl trichloroacetate (B1195264), a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to study its conformational dynamics.

While specific experimental data for tridecyl trichloroacetate is not widely published, the chemical shifts and coupling constants can be reliably predicted based on the analysis of analogous short-chain and long-chain esters. The this compound molecule consists of two main parts: the trichloroacetate head group and the tridecyl alkyl chain.

The ¹H NMR spectrum is expected to show distinct signals for the protons in the tridecyl chain. The protons on the carbon adjacent to the ester oxygen (C1') are expected to be the most deshielded due to the electron-withdrawing effect of the ester functionality, appearing as a triplet at approximately 4.3-4.4 ppm. The protons on the subsequent methylene (B1212753) groups (C2' to C12') would resonate upfield, with the bulk of the methylene protons appearing as a broad multiplet around 1.2-1.4 ppm. The terminal methyl group (C13') protons would appear as a triplet at approximately 0.8-0.9 ppm.

The ¹³C NMR spectrum will also exhibit characteristic chemical shifts. The carbonyl carbon of the trichloroacetate group is expected to resonate significantly downfield, typically in the range of 160-165 ppm. The carbon of the trichloromethyl group (-CCl₃) would appear around 90-95 ppm. For the tridecyl chain, the carbon attached to the ester oxygen (C1') is expected at approximately 65-70 ppm. The other methylene carbons would have shifts in the range of 22-32 ppm, and the terminal methyl carbon (C13') would be the most upfield, around 14 ppm. docbrown.infodocbrown.info

Coupling constant analysis in the ¹H NMR spectrum would reveal a standard triplet multiplicity for the C1' methylene protons (due to coupling with the C2' protons) and the C13' methyl protons (due to coupling with the C12' protons), with a typical coupling constant (J) of around 7 Hz.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) |

| C=O | - | 162.5 | - |

| -CCl₃ | - | 92.0 | - |

| C1' | 4.35 | 67.0 | Triplet |

| C2' | 1.65 | 28.5 | Multiplet |

| C3'-C11' | 1.2-1.4 | 22.5-31.7 | Multiplet |

| C12' | 1.25 | 22.5 | Multiplet |

| C13' | 0.88 | 14.0 | Triplet |

Note: Predicted values are based on data from analogous compounds such as methyl trichloroacetate and ethyl trichloroacetate, and general values for long alkyl chains. chemicalbook.comchemicalbook.com

Variable temperature (VT) NMR studies would provide insights into the conformational dynamics of the tridecyl chain. At room temperature, the long alkyl chain is expected to be highly flexible, leading to broad NMR signals for the central methylene groups. As the temperature is lowered, the rate of conformational interconversion would decrease. This could potentially lead to the resolution of individual signals for methylene groups that are chemically non-equivalent in a specific, more stable conformation. However, for a simple long-chain alkane, significant changes are often only observed at very low temperatures.

To confirm the assignments of the ¹H and ¹³C spectra, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons in the tridecyl chain, confirming the connectivity from the C1' methylene group to the terminal C13' methyl group.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals of the tridecyl chain.

HMBC: An HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the C1' protons and the carbonyl carbon of the trichloroacetate group, as well as with the C2' and C3' carbons, further confirming the structure.

Mass Spectrometry Fragmentation Pathway Elucidation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₁₅H₂₇Cl₃O₂. The calculated exact mass would be compared to the experimentally measured mass to a high degree of accuracy (typically within a few parts per million).

In electron ionization (EI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation. The fragmentation patterns of long-chain esters are well-documented and typically involve α-cleavage and McLafferty rearrangement. jove.comlibretexts.org

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The loss of the tridecyloxy radical (•O-C₁₃H₂₇) would lead to the formation of the trichloroacetyl cation ([Cl₃C-CO]⁺), which would produce a characteristic isotopic cluster of peaks due to the presence of three chlorine atoms. Another possible α-cleavage is the loss of the trichloromethyl radical (•CCl₃) to form a protonated tridecyl formate (B1220265) ion.

McLafferty Rearrangement: This rearrangement is common for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond, resulting in the elimination of a neutral alkene (tridec-1-ene in this case) and the formation of a charged enol. libretexts.org

Alkyl Chain Fragmentation: The long tridecyl chain would also undergo fragmentation, leading to a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

| M+• | [C₁₅H₂₇Cl₃O₂]+• | Molecular Ion |

| [M - C₁₃H₂₇O]+ | [C₂Cl₃O]+ | α-Cleavage |

| [M - CCl₃]+ | [C₁₄H₂₇O₂]+ | α-Cleavage |

| Varies | [CₙH₂ₙ₊₁]+ | Alkyl Chain Fragmentation |

| 162 | [C₂H₃Cl₃O₂]+• | McLafferty Rearrangement Product |

Note: The presence and relative abundance of these fragments would provide strong evidence for the structure of this compound. nih.govdocbrown.info

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

The trichloroacetate moiety significantly influences the vibrational spectrum, particularly the carbonyl (C=O) stretching frequency. In simple aliphatic esters, the C=O stretch typically appears in the 1735-1750 cm⁻¹ region of the IR spectrum. orgchemboulder.comopenstax.org However, the three highly electronegative chlorine atoms on the alpha-carbon in this compound exert a strong inductive electron-withdrawing effect. This effect shortens and strengthens the C=O bond, leading to an increase in its vibrational frequency. openstax.org Consequently, the C=O stretching frequency for this compound is expected to be shifted to a higher wavenumber, likely in the range of 1770-1800 cm⁻¹, a region more typical for highly reactive acyl halides. openstax.orglibretexts.org

The carbon-chlorine (C-Cl) stretching vibrations of the -CCl₃ group are also characteristic. These modes typically appear in the fingerprint region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹. Due to vibrational coupling, multiple bands may be observed. For instance, in related trihaloacetate compounds, symmetric and asymmetric C-Cl₃ stretching modes can be identified. nih.gov Studies on ethyl trichloroacetate support the assignment of these C-Cl modes to this region. doi.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Influencing Factor |

|---|---|---|---|

| Carbonyl Stretch (νC=O) | Ester C=O | 1770 - 1800 | Inductive effect of -CCl₃ group |

| C-O Stretch (νC-O) | Ester (acyl-oxygen) | 1250 - 1350 | Coupling with other modes |

| Asymmetric C-Cl Stretch (νasC-Cl) | -CCl₃ | ~750 - 850 | Trichloromethyl group vibration |

| Symmetric C-Cl Stretch (νsC-Cl) | -CCl₃ | ~550 - 650 | Trichloromethyl group vibration |

The thirteen-carbon alkyl (tridecyl) chain gives rise to several distinct vibrational modes, the frequencies and shapes of which are sensitive to the chain's conformation. nih.gov

CH₂ Stretching: Asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups occur at approximately 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The intensity of these bands is expected to be strong due to the large number of CH₂ groups.

CH₂ Bending/Scissoring: This mode appears near 1465 cm⁻¹. In a crystalline or solid state where the alkyl chain adopts a highly ordered, all-trans (zigzag) conformation, this band may be sharp. In the liquid state, the presence of gauche conformers introduces disorder, leading to a broadening of this peak. nih.gov

CH₂ Rocking: In long-chain n-alkanes, a series of regularly spaced bands, known as wagging or rocking progressions, can be observed in the 1350-720 cm⁻¹ region. The most prominent of these is the CH₂ rocking mode near 720 cm⁻¹. The presence of a sharp, single peak at this location is a strong indicator of a parallel-packed, all-trans chain arrangement, typical of the solid state. Splitting of this band can indicate different crystal packing, while significant broadening is characteristic of conformational disorder in the liquid phase.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Conformational Significance |

|---|---|---|

| Asymmetric CH₂ Stretch | ~2925 | Relatively insensitive to conformation |

| Symmetric CH₂ Stretch | ~2855 | Relatively insensitive to conformation |

| CH₂ Scissoring | ~1465 | Band broadens with increasing gauche conformers |

| CH₂ Rocking | ~720 | Sharp peak indicates all-trans conformation; broadens in liquid state |

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful theoretical framework to complement and interpret experimental spectroscopic data. These methods can be used to determine molecular structures, electronic properties, and predict spectroscopic parameters from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.descispace.com It is widely employed to determine the equilibrium geometry of molecules. For this compound, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be performed to find the lowest energy conformation. researchgate.netnih.gov

The calculation starts with an initial guess of the molecular structure and iteratively solves the Kohn-Sham equations to minimize the system's energy, thereby optimizing bond lengths, bond angles, and dihedral angles. mpg.de This process would reveal the preferred rotational conformations around the C-C and C-O single bonds, providing a detailed three-dimensional picture of the molecule's most stable form. The output also includes valuable electronic property data, such as the molecular orbital energies and the distribution of electron density.

Once the optimized molecular geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical vibrational spectrum can be directly compared with experimental IR and Raman data. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, which typically results in excellent agreement with experimental values. nih.gov This computational approach is invaluable for making definitive assignments of complex vibrational spectra.

Furthermore, DFT calculations are highly accurate for predicting nuclear magnetic resonance (NMR) chemical shifts. nih.govd-nb.info By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm the molecular structure and provide detailed insight into the electronic environment of each atom.

| Parameter | Method | Predicted Value | Experimental Value |

|---|---|---|---|

| C=O Vibrational Frequency | DFT (Scaled) | ~1775 cm⁻¹ | ~1778 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | DFT | ~162 ppm | ~161 ppm |

| ¹H Chemical Shift (-OCH₂-) | DFT | ~4.2 ppm | ~4.3 ppm |

Beyond static properties, DFT is a crucial tool for modeling chemical reactivity and elucidating reaction mechanisms. For an ester like this compound, a key reaction is hydrolysis. Computational modeling can map the entire reaction pathway for the cleavage of the ester bond. researchgate.net

This process involves identifying and calculating the energies of all relevant species along the reaction coordinate, including reactants, intermediates, and products. A critical step is the location of the transition state—the highest energy point on the pathway that connects reactants to products. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By analyzing the geometry of the transition state, chemists can gain a deep understanding of the bond-making and bond-breaking processes that occur during the reaction. For ester hydrolysis, this would involve modeling the nucleophilic attack of a water molecule on the carbonyl carbon and the subsequent departure of the tridecanol (B155529) leaving group. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

The exploration of this compound's conformational space via MD simulations begins with the selection of an appropriate force field. Force fields are empirical sets of parameters that define the potential energy of the system. For a molecule like this compound, which contains a long alkyl chain and an ester group, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER are suitable choices. These force fields have been parameterized to accurately model the behavior of organic molecules, including long-chain alkanes and esters. However, it is noteworthy that some general-purpose force fields may require refinement for long-chain alkanes to avoid issues like the over-prediction of melting points and densities.

A typical MD simulation setup for this compound would involve placing a single molecule or an ensemble of molecules in a simulation box, often with a solvent to mimic solution conditions. The system is then subjected to a period of energy minimization to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state. The production run then follows, during which the trajectories of all atoms are recorded over a significant timescale, often spanning nanoseconds to microseconds.

The analysis of these trajectories provides a wealth of information about the conformational preferences of this compound. A key aspect of this analysis is the examination of dihedral angle distributions. The long tridecyl chain is characterized by a series of C-C-C-C dihedral angles. In an uncomplicated alkane chain, these dihedral angles preferentially adopt trans (anti) conformations (around 180°) due to lower steric hindrance, leading to a more extended chain. However, rotations around the C-C bonds can lead to gauche conformations (around ±60°), introducing kinks in the chain. MD simulations can quantify the population of trans versus gauche conformers, providing a measure of the chain's flexibility and its tendency to adopt folded or extended structures.

The voluminous and highly electronegative trichloroacetate group is expected to significantly influence the conformational freedom of the adjacent methylene groups of the tridecyl chain. Steric hindrance from the bulky -C(O)C(Cl)₃ moiety can restrict rotations around the initial C-C bonds of the alkyl chain, potentially leading to a more ordered structure near the ester functional group.

The following data tables present hypothetical yet representative findings from a molecular dynamics simulation of this compound, illustrating the type of quantitative data that can be extracted to describe its conformational space.

| Parameter | Value |

|---|---|

| Force Field | OPLS-AA |

| Software | GROMACS |

| System | Single molecule in vacuum |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Dihedral Angle | Description | Predicted Major Conformer(s) | Population (%) |

|---|---|---|---|

| O=C-O-C₁ | Ester Linkage | s-trans (~180°) | >95 |

| C-O-C₁-C₂ | Alkyl Chain Attachment | trans (~180°) | ~70 |

| gauche (±60°) | ~30 | ||

| C₅-C₆-C₇-C₈ | Mid-chain Flexibility | trans (~180°) | ~65 |

| gauche (±60°) | ~35 |

By integrating the findings from such simulations, a comprehensive, dynamic model of this compound's structure can be constructed. This provides a foundation for understanding how its conformational flexibility influences its macroscopic properties and interactions with other molecules.

Role As a Precursor and Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Halogenated Synthons

The trichloroacetate (B1195264) moiety of tridecyl trichloroacetate is an effective source for generating halogenated synthons. The presence of three chlorine atoms on the alpha-carbon to the carbonyl group makes it a reactive handle for introducing chlorine into molecular targets. This transformation can be leveraged in various synthetic strategies to produce valuable chlorinated building blocks. These halogenated intermediates are crucial in the synthesis of numerous specialized chemicals, including those found in pharmaceuticals and agrochemicals. The long tridecyl chain also imparts unique solubility characteristics to these synthons, which can be beneficial for their subsequent reactions in different solvent systems. The strategic incorporation of halogen atoms can significantly influence the biological activity and physical properties of the final products. dntb.gov.ua

Precursor for the Formation of Nitrogen and Oxygen Heterocycles

This compound is a valuable precursor for synthesizing heterocyclic compounds containing nitrogen and oxygen atoms. researchgate.net The reactive nature of the trichloroacetate group facilitates its participation in cyclization reactions, which are fundamental to forming stable heterocyclic rings. These heterocyclic structures are core components of many biologically active molecules and functional materials.

The synthesis of isoxazole (B147169) derivatives can be achieved through regiospecific reactions involving precursors with reactive functional groups. nih.gov Isoxazoles are a significant class of heterocyclic compounds found in a number of drug molecules. researchgate.net The general and most widely reported synthesis of isoxazole derivatives occurs through a [3+2] cycloaddition reaction between an alkyne and a nitrile N-oxide. researchgate.net In principle, the trichloroacetate group of this compound could be chemically transformed into a suitable dipolarophile or dipole to participate in such cycloaddition reactions, leading to the formation of isoxazole rings with a long alkyl chain substituent.

The construction of 1H-pyrazole rings is a cornerstone of medicinal chemistry, as pyrazole (B372694) derivatives exhibit a wide range of biological activities. zsmu.edu.ua A primary method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com Research has demonstrated a regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. nih.gov In this process, the trichloromethyl group serves as a precursor to the carboxyalkyl moiety. nih.gov This suggests that this compound, containing a similar trichloromethyl precursor group, can be a strategic starting material for the regioselective synthesis of pyrazole derivatives, where the selectivity depends on the nature of the hydrazine used. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Yield | Reference |

| Trichloromethyl enone | Arylhydrazine hydrochloride | 1,3-regioisomer of pyrazole carboxylate | Methanol | 37–97% | nih.gov |

| Trichloromethyl enone | Free arylhydrazine | 1,5-regioisomer of pyrazole carboxylate | Methanol | 52–83% | nih.gov |

| α,β-ethylenic ketone | Hydrazine derivative | Pyrazoline (intermediate) | Copper triflate/bmim | - | mdpi.com |

| Pyrazoline | - | 1,3,5-trisubstituted pyrazole | In situ oxidation | - | mdpi.com |

Intermediate in Tandem Reactions and Multi-Component Syntheses

Tandem reactions, also known as cascade reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation. rsc.orgnih.gov These processes are valued for their elegance, efficiency, and atom economy, often leading to a significant increase in molecular complexity in one pot. rsc.org MCRs are particularly useful in the creation of small molecule libraries for drug discovery. nih.gov The dual functionality of this compound—the reactive trichloroacetate head and the long alkyl chain—makes it a suitable candidate for use as an intermediate in such reactions. It can be envisioned to react sequentially with different reagents, enabling the rapid assembly of intricate molecular architectures.

Strategic Use in Constructing Long-Chain Functionalized Molecules

The defining tridecyl chain of this compound makes it an excellent building block for long-chain functionalized molecules. The ability to introduce functional groups into otherwise unreactive hydrocarbon chains is a significant challenge in synthesis. digitellinc.com By using this compound, a reactive handle (the trichloroacetate group) is already installed at the end of a long alkyl chain. This functional group can be readily converted into a variety of other functionalities, such as esters, amides, or alcohols, through standard organic transformations. This allows for the precise construction of amphiphilic molecules, surfactants, and other long-chain compounds with tailored properties for applications in materials science and biology.

Degradation Pathways and Transformation Chemistry of Tridecyl Trichloroacetate

Chemical Degradation Mechanisms

Chemical degradation of tridecyl trichloroacetate (B1195264) involves abiotic processes that alter its molecular structure. These mechanisms include photolysis, hydrolysis, and electrochemical reactions, each contributing to the compound's transformation in the absence of biological activity.

For chlorinated compounds, photolytic degradation can be initiated by the cleavage of the carbon-chlorine bond. In studies of short-chain chlorinated paraffins, hydroxyl radicals (•OH) have been identified as the primary reactive species driving degradation under UV irradiation. gdut.edu.cn This process often involves H-abstraction from the alkyl chain, leading to the formation of dehydrogenated radicals that can further react to form alcohols or other intermediates. gdut.edu.cn Given the structure of tridecyl trichloroacetate, it is plausible that similar radical-mediated pathways could contribute to its photolytic degradation. The degradation of fatty acid methyl esters in the presence of sunlight has also been shown to be dependent on the degree of saturation of the alkyl chain. researchgate.net

Table 1: Potential Photolytic Degradation Pathways for Related Compound Classes

| Compound Class | Primary Photolytic Process | Potential Products |

|---|---|---|

| Alkyl Esters | Intramolecular Rearrangement (e.g., Norrish Type II) | Carboxylic Acid, Alkene |

| Short-Chain Chlorinated Paraffins | •OH Radical Attack, H-abstraction | Dehydrogenated Radicals, Alcohols |

| Fatty Acid Esters | Photo-oxidation | Preferential degradation of unsaturated chains |

Hydrolysis represents a critical degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The hydrolytic stability of this compound is influenced by factors such as pH, temperature, and the presence of catalysts. The mechanism of ester hydrolysis is dependent on the nature of the acyl and alkyl groups. For esters with highly electronegative substituents on the acyl portion, such as the trichloromethyl group in this compound, the reaction mechanism can be complex.

Studies on chloro-substituted alkyl acetates have shown that the mechanism of acid-catalyzed hydrolysis shifts depending on the number of chlorine substituents. While monochloroesters typically undergo an AAC2 mechanism (acid-catalyzed, bimolecular acyl-oxygen cleavage), trihalogenated esters like those with a trichloroacetate group are proposed to hydrolyze via an A-BAC3 mechanism. This mechanism involves a water-catalyzed addition of water to the carbonyl group, followed by a catalyzed partitioning of the resulting intermediate.

The long tridecyl chain of this compound, being hydrophobic, would significantly lower the water solubility of the compound, potentially affecting the kinetics of its hydrolysis in aqueous solutions. The rate of neutral ester hydrolysis (BAC3) and acid-catalyzed pathways would be influenced by the steric hindrance and electronic effects of both the tridecyl and trichloromethyl groups.

Table 2: Hydrolysis Mechanisms for Chloro-Substituted Acetates

| Ester Type | Number of Chloro-Substituents | Predominant Acid-Catalyzed Mechanism |

|---|---|---|

| Monochloroesters | 1 | AAC2 |

| Dichloroesters | 2 | Simultaneous AAC2 and A-BAC3 |

| Trichloroesters | 3 | A-BAC3 |

Electrochemical degradation offers a potential pathway for the transformation of persistent organic pollutants. While specific studies on the electrochemical degradation of this compound are limited, research on related chlorinated compounds and long-chain esters provides a basis for predicting its behavior. The process would likely involve either oxidation at the anode or reduction at the cathode.

Electrochemical oxidation of long-chain organic molecules can proceed through the generation of powerful oxidizing agents, such as hydroxyl radicals, or through direct electron transfer at the electrode surface. This can lead to the oxidation of the alkyl chain's C-H bonds. acs.org For the trichloroacetate moiety, reductive processes are more likely. Electrochemical reduction of trichloroacetic acid has been shown to yield dichloroacetic acid and chloride ions, indicating a stepwise dechlorination pathway. It is therefore plausible that the electrochemical degradation of this compound could lead to intermediates such as tridecyl dichloroacetate (B87207) and tridecyl monochloroacetate, alongside the eventual cleavage of the ester bond to form tridecanol (B155529) and chlorinated acetic acids.

Potential intermediates from the electrochemical degradation of this compound could include:

Tridecyl dichloroacetate

Tridecyl monochloroacetate

Tridecanol

Trichloroacetic acid

Dichloroacetic acid

Oxidation products of the tridecyl chain (e.g., ketones, carboxylic acids)

Biochemical Transformation Pathways

Biochemical transformations are mediated by enzymes and microorganisms present in the environment. These pathways are crucial for the ultimate mineralization of organic compounds like this compound.

The ester linkage in this compound is a primary target for enzymatic attack by hydrolases, specifically esterases and lipases. These enzymes catalyze the hydrolysis of esters into their constituent alcohol and carboxylic acid. A key distinction between esterases and lipases lies in their substrate preference. Esterases typically act on water-soluble, short-chain esters, whereas lipases are activated at lipid-water interfaces and preferentially hydrolyze water-insoluble, long-chain esters.

Given its long tridecyl alkyl chain, this compound would be a suitable substrate for lipases. The enzymatic hydrolysis would cleave the ester bond, releasing tridecanol and trichloroacetic acid. The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and subsequently an acyl-enzyme complex, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Table 3: Comparison of Esterases and Lipases

| Enzyme Class | Typical Substrate | Key Characteristic |

|---|---|---|

| Esterases | Water-soluble, short-chain esters | Follow Michaelis-Menten kinetics in solution |

| Lipases | Water-insoluble, long-chain esters | Exhibit interfacial activation |

Microorganisms can utilize this compound as a substrate for growth or transform it through cometabolism. The initial step in the microbial degradation of this compound would likely be the hydrolysis of the ester bond, mediated by extracellular lipases, as described above. This would yield tridecanol and trichloroacetic acid, which can then be further metabolized through separate pathways.

Studies on the microbial transformation of esters of chlorinated carboxylic acids have indicated that the rate of microbial hydrolysis can increase with the length of the alkyl substituent. This suggests that the long tridecyl chain may facilitate the initial enzymatic cleavage.

Following hydrolysis, tridecanol, a long-chain fatty alcohol, can be oxidized by various microorganisms to tridecanoic acid and subsequently enter the beta-oxidation pathway for fatty acid degradation. The fate of the trichloroacetic acid moiety is of significant environmental interest due to its persistence. Some microorganisms are capable of dehalogenating chlorinated acetic acids. This can occur under both anaerobic and aerobic conditions. For instance, anaerobic bacteria can utilize reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen. Aerobic degradation pathways may also exist, involving different enzymatic machinery. Organisms such as Pseudomonas species have been implicated in the degradation of chlorinated compounds.

Identification of Metabolites (e.g., Trichloroacetic Acid, Alcohols)

The degradation of this compound is initiated by the cleavage of the ester bond, a common pathway for esters in various environmental and biological systems. This primary degradation step is anticipated to yield two principal metabolites: Trichloroacetic acid (TCA) and Tridecanol (also known as tridecyl alcohol). The identification of these metabolites is crucial for understanding the complete degradation pathway and assessing the environmental fate of the parent compound.

Trichloroacetic Acid (TCA): As a halogenated acetic acid, TCA is a well-studied compound and its presence as a metabolite of this compound is expected. acs.orgfoodb.ca Its formation results directly from the hydrolysis of the ester linkage. Further degradation of TCA can proceed through various abiotic and biotic pathways, leading to the formation of simpler, less chlorinated compounds and ultimately mineralization to carbon dioxide and chloride ions.

Tridecanol: This long-chain primary alcohol is the other major metabolite formed during the initial hydrolysis of this compound. wikipedia.orgnih.gov The subsequent degradation of Tridecanol is expected to follow established pathways for long-chain alcohols. wikipedia.org This typically involves oxidation reactions. libretexts.org The primary alcohol group of Tridecanol can be oxidized first to an aldehyde (tridecanal) and then further oxidized to a carboxylic acid (tridecanoic acid). wikipedia.org These fatty acids can then be broken down further through processes like β-oxidation. asm.org

The identification of these metabolites is typically achieved through advanced analytical techniques, which are essential for confirming the proposed degradation pathways.

Advanced Analytical Techniques for Degradation Product Analysis

The elucidation of the degradation pathways of this compound and the characterization of its transformation products rely on sophisticated analytical methodologies. These techniques are essential for separating, identifying, and quantifying the parent compound and its various metabolites in complex matrices.

Chromatographic-Spectrometric Characterization of Intermediates

The combination of chromatographic separation with spectrometric detection provides a powerful tool for the analysis of degradation intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound and its degradation products, GC-MS can be employed to separate the parent compound, Tridecanol, and potentially other volatile intermediates. nih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of the separated compounds based on their mass spectra and fragmentation patterns. nih.gov For instance, the mass spectrum of Tridecanol would exhibit characteristic fragments that confirm its identity. foodb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. nih.govresearchgate.net This makes it an ideal method for the analysis of Trichloroacetic acid, which is a polar and non-volatile compound. sielc.comshimadzu.comlcms.cz LC-MS/MS can also be used to analyze this compound and its long-chain alcohol metabolite, often after appropriate sample preparation. The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the analytes, preserving their molecular structure for detection. nih.govresearchgate.net

The table below summarizes typical analytical parameters that could be employed for the analysis of this compound degradation products.

| Analytical Technique | Target Analyte | Typical Column | Mobile Phase/Carrier Gas | Detection Mode |

| GC-MS | Tridecanol | DB-5ms or similar non-polar column | Helium | Electron Ionization (EI) |

| LC-MS/MS | Trichloroacetic Acid | Reversed-phase C18 or HILIC | Acetonitrile/Water with formic acid | Negative Ion ESI-MS/MS |

Kinetic Modeling of Degradation Processes

Kinetic modeling is a mathematical approach used to describe the rate at which a chemical compound degrades and its concentration changes over time. whiterose.ac.uk For this compound, kinetic models can be developed to understand its persistence in the environment and to predict the formation and decay of its primary metabolites, Trichloroacetic acid and Tridecanol.

The degradation of this compound can often be described by pseudo-first-order kinetics, particularly in environmental systems where the concentration of other reactants (like water for hydrolysis) is in large excess and can be considered constant. nist.govchemrxiv.org The rate of degradation can be expressed by the following equation:

d[C]/dt = -k[C]

Where:

[C] is the concentration of this compound

t is time

k is the pseudo-first-order rate constant

The half-life (t½) of the compound, which is the time required for its concentration to decrease by half, can be calculated from the rate constant:

t½ = ln(2)/k

Kinetic models can also be developed to describe the sequential formation and degradation of metabolites. For example, a model could describe the decay of this compound, the subsequent formation and decay of Tridecanol, and the formation of its oxidation products. researchgate.net These models are crucial for environmental risk assessment and for designing remediation strategies.

The table below presents hypothetical kinetic data for the degradation of this compound, illustrating a pseudo-first-order decay.

| Time (days) | Concentration of this compound (µg/L) |

| 0 | 100 |

| 10 | 50 |

| 20 | 25 |

| 30 | 12.5 |

| 40 | 6.25 |

This data can be used to calculate the degradation rate constant and the half-life of the compound under specific environmental conditions.

Advanced Analytical Research for Tridecyl Trichloroacetate

Development of Hyphenated Chromatographic Techniques for Trace Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, form the cornerstone of trace analysis for Tridecyl trichloroacetate (B1195264). These methods provide the necessary selectivity and sensitivity to identify and quantify the analyte in intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like Tridecyl trichloroacetate. nist.gov As an ester, it is sufficiently volatile for GC analysis without the need for the derivatization typically required for its parent compound, trichloroacetic acid (TCA). thermofisher.comchromatographyonline.com Optimization of GC-MS methods focuses on achieving efficient separation, high sensitivity, and robust performance.

Key parameters for optimization include the choice of the GC column, temperature programming, and MS detector settings. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is often employed for the separation of long-chain alkyl esters. thermofisher.comgcms.cz The oven temperature program is carefully controlled to ensure sharp peaks and adequate separation from matrix interferences. chromatographyonline.com Electron ionization (EI) is a common mode for mass spectrometry, providing characteristic fragmentation patterns that aid in structural confirmation. researchgate.net The mass spectrum for this compound shows distinct fragments that can be used for identification and quantification. nist.gov

For trace analysis, selected ion monitoring (SIM) mode is preferred over full-scan mode as it significantly increases sensitivity by focusing the mass spectrometer on specific, characteristic ions of the target analyte.

| Parameter | Optimized Condition | Rationale |

| GC System | Agilent Intuvo 9000 GC or similar | Provides robust and reproducible results. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | Inert, non-polar phase suitable for semi-volatile esters, providing good peak shape. gcms.cz |

| Carrier Gas | Helium | Inert carrier gas with optimal efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. chromatographyonline.com |

| Inlet | Splitless Injection | Maximizes transfer of the analyte to the column for trace-level detection. nih.gov |

| Inlet Temperature | 280 °C | Ensures complete volatilization of the long-chain ester without thermal degradation. chromatographyonline.com |

| Oven Program | Initial: 70°C, hold 1 min; Ramp: 15°C/min to 300°C, hold 5 min | Optimized to elute this compound in a reasonable time while separating it from other matrix components. |

| MS System | Triple Quadrupole or Ion Trap MS | Offers high sensitivity and selectivity. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. researchgate.net |

| Acquisition Mode | Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity by monitoring specific fragment ions, reducing background noise. mdpi.com |

This table presents a set of typical optimized parameters for the GC-MS analysis of a long-chain ester like this compound, synthesized from common practices in the analysis of related compounds.

While GC-MS is highly effective, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for samples in complex aqueous or biological matrices where direct injection with minimal cleanup is desired. lcms.czthermofisher.com LC-MS/MS avoids the high temperatures of a GC inlet, which can be beneficial for thermally labile compounds, and it often requires less rigorous sample preparation. thermofisher.com

For a nonpolar, long-chain ester like this compound, reversed-phase liquid chromatography (RPLC) is the method of choice. A C18 or C8 stationary phase would effectively retain the analyte, separating it from more polar matrix components. The primary challenge in LC-MS analysis of compounds in complex matrices is the potential for ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source. thermofisher.com

Electrospray ionization (ESI) is the most common interface for this type of analysis, typically operated in positive ion mode for esters. This compound would be expected to form protonated molecules ([M+H]⁺) or adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high selectivity and sensitivity, minimizing the impact of matrix effects and allowing for reliable quantification at low concentrations. lcms.cznih.gov

| Parameter | Optimized Condition | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System | UHPLC systems offer higher resolution and faster analysis times. |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <3 µm particle size) | Provides strong retention for the nonpolar tridecyl chain, enabling separation from polar interferences. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the nonpolar analyte. |

| Gradient | Start at 50% B, ramp to 95-100% B | A gradient is necessary to elute the strongly retained compound and clean the column. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical scale columns compatible with ESI. |

| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | The gold standard for quantitative LC-MS/MS analysis due to its sensitivity and specificity in MRM mode. lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for a wide range of compounds; positive mode is expected to efficiently ionize the ester. nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity for quantification in complex matrices. lcms.cz |

This table outlines typical starting parameters for developing an LC-MS/MS method for this compound based on its chemical properties and standard analytical practices.

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical to remove interfering substances and concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis. For this compound, sample preparation strategies focus on its nonpolar character. Methods like liquid-liquid extraction (LLE) using organic solvents (e.g., hexane (B92381), dichloromethane) or solid-phase extraction (SPE) with a reversed-phase sorbent (e.g., C18) are effective for isolating it from aqueous or polar matrices. chromatographyonline.com

Derivatization is a technique used to modify an analyte's chemical structure to improve its analytical properties, such as volatility, thermal stability, or detectability. gcms.cz For this compound itself, derivatization is generally unnecessary for GC-MS or LC-MS analysis.

However, the concept of derivatization is highly relevant in the context of its parent acid, trichloroacetic acid (TCA). TCA is a polar, non-volatile acid that is difficult to analyze directly by GC. thermofisher.com A common and effective strategy for the trace analysis of TCA is to convert it into an ester, a process known as esterification. In this context, the formation of this compound (or more commonly, the methyl or pentafluorobenzyl ester) is a derivatization strategy for the enhanced detection of TCA. thermofisher.comnih.gov Reagents used for this purpose include:

Acidified Alcohols (e.g., Methanol with H₂SO₄ or BF₃): Converts carboxylic acids to their corresponding methyl esters. cdc.gov

Pentafluorobenzyl bromide (PFBBr): A highly effective reagent that creates derivatives with excellent sensitivity for electron capture detection (ECD) or negative chemical ionization MS. thermofisher.comnih.gov

Dimethyl sulfate: A reagent used for in-situ derivatization to form methyl esters. nih.gov

Therefore, while this compound is the analyte, its formation can be viewed as the result of a derivatization strategy aimed at its precursor. This approach significantly enhances volatility and improves chromatographic peak shape, allowing for sensitive detection by GC-based methods. thermofisher.com

Quantitative Methodologies for Research Applications

Accurate quantification of this compound in research applications relies on the use of validated analytical methods, typically employing GC-MS or LC-MS/MS. The fundamental approach involves creating a calibration curve by analyzing a series of standards of known concentrations. rsc.org The response of the instrument to the analyte is plotted against the concentration, and the concentration of the analyte in an unknown sample is determined by interpolation from this curve.